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molecular formula C22H25N3O4 B1683823 Vesnarinone CAS No. 81840-15-5

Vesnarinone

Cat. No. B1683823
M. Wt: 395.5 g/mol
InChI Key: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04415572

Procedure details

2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid (5 g) was dissolved in DMF (50 ml), and 5% palladium-carbon (0.5 g) was added to the solution. The mixture was reacted at 80° C. for 4 hours using Parr's apparatus at a hydrogen gas pressure of 3 kg/cm2. After removing hydrogen gas, the content was taken out. After removing the catalyst, the reaction mixture was concentrated to half the original volume and poured into a large volume of water. Crystals which precipitated were collected by filtration and recrystallized from ethanol-chloroform to give 2.9 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([C:19](=[O:30])[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[CH:21]=3)[CH2:15][CH2:14]2)=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=O.[H][H]>CN(C=O)C.[C].[Pd]>[CH3:29][O:28][C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][C:23]=1[O:26][CH3:27])[C:19]([N:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:9]=[C:3]3[C:2](=[CH:12][CH:11]=2)[NH:1][C:6](=[O:8])[CH2:5][CH2:4]3)[CH2:18][CH2:17]1)=[O:30] |f:3.4|

Inputs

Step One
Name
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=O)O)C=C(C=C1)N1CCN(CC1)C(C1=CC(=C(C=C1)OC)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was reacted at 80° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removing hydrogen gas
CUSTOM
Type
CUSTOM
Details
After removing the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to half the original volume
ADDITION
Type
ADDITION
Details
poured into a large volume of water
CUSTOM
Type
CUSTOM
Details
Crystals which precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-chloroform

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)N2CCN(CC2)C=2C=C3CCC(NC3=CC2)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 60.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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